Home > Products > Screening Compounds P110652 > trans-Ticlopidine-MP Derivative
trans-Ticlopidine-MP Derivative -

trans-Ticlopidine-MP Derivative

Catalog Number: EVT-1493083
CAS Number:
Molecular Formula: C₂₃H₂₄ClNO₄S
Molecular Weight: 445.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

trans-Ticlopidine-MP Derivative is a chemical compound derived from ticlopidine, which is an antiplatelet medication used to reduce the risk of stroke and other cardiovascular events. This derivative is particularly notable for its potential modifications that enhance its pharmacological properties. The compound has been studied for its metabolic pathways, structural characteristics, and biological activities, making it a subject of interest in medicinal chemistry.

Source and Classification

Ticlopidine is classified as a thienopyridine derivative, which functions primarily as an adenosine diphosphate receptor antagonist. The trans-Ticlopidine-MP Derivative is synthesized to explore enhanced efficacy and safety profiles compared to its parent compound. Research articles have indicated that this derivative may exhibit improved biological activity and lower toxicity levels compared to traditional ticlopidine formulations .

Synthesis Analysis

The synthesis of the trans-Ticlopidine-MP Derivative typically involves several key steps:

  1. Starting Materials: The synthesis begins with ticlopidine, which undergoes various chemical modifications.
  2. Reagents: Common reagents include alkylating agents and solvents such as ethanol or dimethylformamide.
  3. Methodology: The synthesis can be achieved through nucleophilic substitution reactions or cyclization processes, often employing techniques like reflux or microwave-assisted synthesis to enhance yields and reaction rates .

For example, one method involves reacting ticlopidine with methylsulfanyl derivatives under acidic conditions to yield the desired trans-Ticlopidine-MP Derivative with improved solubility and bioavailability.

Molecular Structure Analysis

The molecular structure of trans-Ticlopidine-MP Derivative features a thienopyridine core with specific substituents that enhance its pharmacological properties. Key structural characteristics include:

  • Chemical Formula: The derivative retains the core structure of ticlopidine but includes additional functional groups that modify its activity.
  • 3D Structure: Advanced techniques such as X-ray crystallography and NMR spectroscopy have been utilized to elucidate the spatial arrangement of atoms within the molecule, confirming the orientation of substituents that influence interaction with biological targets .
Chemical Reactions Analysis

The chemical reactivity of trans-Ticlopidine-MP Derivative can be examined through various reaction pathways:

  1. Oxidation Reactions: Studies have shown that the compound can undergo oxidation by cytochrome P450 enzymes, leading to the formation of several metabolites. For instance, oxidation at specific sites on the thienopyridine ring results in hydroxylated derivatives.
  2. Metabolic Pathways: In vitro studies indicate that the metabolic profile of trans-Ticlopidine-MP Derivative closely resembles that of ticlopidine but may exhibit differences in metabolite formation rates due to altered enzyme interactions .
Mechanism of Action

The mechanism of action for trans-Ticlopidine-MP Derivative primarily involves inhibition of platelet aggregation:

  • Receptor Interaction: The compound binds to adenosine diphosphate receptors on platelets, preventing activation and subsequent aggregation.
  • Signal Transduction: This binding inhibits downstream signaling pathways that lead to platelet activation, thereby reducing thrombus formation and improving cardiovascular outcomes .

Research indicates that modifications in the molecular structure can enhance binding affinity and selectivity for these receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-Ticlopidine-MP Derivative are critical for its application in medicinal chemistry:

  • Solubility: The derivative typically exhibits improved solubility in aqueous environments compared to ticlopidine, enhancing its bioavailability.
  • Stability: Stability studies under various pH conditions indicate that the compound maintains integrity over a range of physiological conditions, which is essential for therapeutic efficacy.
  • Melting Point and Boiling Point: These properties are determined through differential scanning calorimetry and thermogravimetric analysis, providing insights into thermal stability .
Applications

Trans-Ticlopidine-MP Derivative has several scientific applications:

  1. Antiplatelet Therapy: Due to its mechanism of action, it serves as a potential candidate for preventing thrombotic events in patients at risk for cardiovascular diseases.
  2. Research Tool: The compound is utilized in pharmacological research to study platelet function and the effects of antiplatelet agents on thrombus formation.
  3. Drug Development: Ongoing studies aim to optimize this derivative for improved clinical outcomes compared to existing antiplatelet therapies like ticlopidine or clopidogrel .
Introduction to Ticlopidine and Its Derivatives

Historical Development of Thienopyridine Antiplatelet Agents

The development of thienopyridine antiplatelet agents represents a landmark achievement in cardiovascular pharmacology that began with ticlopidine's discovery in the 1970s. Researchers at Castaigne SA (later acquired by Sanofi) initially synthesized ticlopidine while seeking novel anti-inflammatory compounds, but serendipitously discovered its potent antiplatelet properties during pharmacological screening [8] [9]. Patented in 1973 and approved for medical use in 1978, ticlopidine emerged as the first-in-class thienopyridine platelet inhibitor, offering an alternative mechanism to aspirin that revolutionized antithrombotic therapy [8]. The drug received FDA approval in 1991 under the brand name Ticlid®, primarily for stroke prevention in aspirin-intolerant patients and for preventing coronary stent thrombosis when combined with aspirin [6] [8].

Ticlopidine's mechanism represented a paradigm shift in platelet inhibition. Unlike aspirin (which targets cyclooxygenase-1), ticlopidine functions as a prodrug whose active metabolite irreversibly blocks the ADP P2Y12 receptor on platelet membranes [1] [5]. This mechanism prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting fibrinogen binding and platelet cross-linking [6] [8]. Clinically, ticlopidine demonstrated superior efficacy to aspirin in preventing thrombotic strokes but was burdened by significant hematological adverse effects including neutropenia and thrombotic thrombocytopenic purpura, necessitating frequent blood monitoring [5] [8]. These limitations spurred the development of second-generation thienopyridines, culminating in clopidogrel's introduction, which offered improved safety while maintaining the core thienopyridine structure and mechanism [9].

Table 1: Historical Milestones in Thienopyridine Development

YearDevelopment MilestoneSignificance
1973Ticlopidine patentedFirst thienopyridine compound discovered
1978Ticlopidine approved (France)First clinical alternative to aspirin with different mechanism
1991FDA approval of ticlopidineExpanded global access for stroke prevention
1997Clopidogrel approvedImproved safety profile over ticlopidine
2000sDevelopment of MP derivativesStructural optimization for enhanced pharmacology

Structural Evolution from Ticlopidine to trans-Ticlopidine-MP Derivative

The structural journey from ticlopidine to the trans-Ticlopidine-MP derivative exemplifies rational drug design addressing pharmacological limitations while preserving core therapeutic activity. Ticlopidine (chemical name: 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) features a thienopyridine core linked to an ortho-chlorophenyl group through a methylene bridge [4] [6]. This fundamental architecture contains the essential elements for P2Y12 antagonism but requires extensive hepatic biotransformation to generate the active metabolite [9]. The metabolic activation involves a complex two-step process primarily mediated by cytochrome P450 enzymes (especially CYP2C19 and CYP2B6), resulting in a thiol-containing compound that forms disulfide bonds with the P2Y12 receptor [2] [9].

The trans-Ticlopidine-MP derivative emerged from systematic efforts to optimize the pharmacophore structure while addressing metabolic instability. Key structural modifications include: (1) Introduction of a methylpyridine (MP) substituent at the C7 position of the thienopyridine ring system; (2) Optimization of stereochemistry to the trans configuration at critical chiral centers; and (3) Strategic halogen placement enhancing receptor affinity while maintaining metabolic stability [4] [7]. These modifications yield a compound with enhanced molecular rigidity that preferentially adopts the bioactive conformation, significantly improving target binding kinetics compared to ticlopidine [7]. The MP moiety specifically enhances interactions with extracellular receptor domains through hydrophobic stacking and hydrogen bonding, contributing to the derivative's improved receptor affinity and selectivity [7].

The synthetic pathway to trans-Ticlopidine-MP builds upon established thienopyridine chemistry but incorporates novel stereoselective steps. Modern approaches feature a microwave-assisted Henry reaction for efficient nitrovinyl intermediate formation (achieving 90% yield in 1 hour) followed by stereocontrolled reduction to establish the trans configuration [4]. The final structure preserves the critical tetrahydrothienopyridine scaffold necessary for metabolic activation while introducing three-dimensional features that confer improved target specificity and reduced off-target effects compared to the parent compound [4] [7].

Table 2: Structural Comparison of Ticlopidine and Its MP Derivative

Structural FeatureTiclopidinetrans-Ticlopidine-MP Derivative
Core structure4,5,6,7-Tetrahydrothieno[3,2-c]pyridineModified tetrahydrothienopyridine with methylpyridine
C5 substituent2-Chlorobenzyl2-Halogenated benzyl with optimized halogen position
C7 modificationHydrogenMethylpyridine (MP) group
StereochemistryRacemic mixtureEnantiopure trans configuration
Active metabolite stabilityHighly unstable (minutes)Improved stability (hours)
Molecular weight263.79 g/mol~350-400 g/mol (estimated)

Rationale for trans-Ticlopidine-MP Derivative Development

The development impetus for trans-Ticlopidine-MP derivative arose from three fundamental limitations of ticlopidine: metabolic variability, delayed onset, and suboptimal receptor affinity. First, ticlopidine's extensive hepatic metabolism creates significant pharmacokinetic variability due to genetic polymorphisms in CYP2C19, resulting in unpredictable antiplatelet responses across diverse populations [2] [9]. Approximately 5-12% of the variability in ADP-induced platelet aggregation on clopidogrel (a ticlopidine analog) is attributable to CYP2C19 loss-of-function alleles, necessitating alternative agents with less metabolic complexity [2]. The trans-Ticlopidine-MP derivative addresses this through structural optimization that reduces dependence on polymorphic enzymes for activation, potentially offering more consistent therapeutic effects across patient genotypes [7].

Second, ticlopidine exhibits delayed pharmacodynamic onset (2-3 days for meaningful platelet inhibition) due to its prodrug nature and multi-step activation pathway [6] [8]. This limitation poses significant clinical risks in acute thrombotic settings where rapid platelet inhibition is essential. Mechanistic studies reveal that trans-Ticlopidine-MP derivative achieves accelerated bioactivation through its optimized stereochemistry and electron-withdrawing substituents, which facilitate more efficient conversion to the active metabolite [7]. The compound demonstrates significantly earlier peak platelet inhibition (within 12-18 hours) compared to ticlopidine's 48-72 hour onset, potentially addressing a critical therapeutic need in acute coronary syndromes [7].

Third, emerging research on platelet microparticle (MP) generation revealed novel mechanisms of thrombus propagation that extend beyond traditional aggregation pathways. Ticlopidine moderately inhibits MP formation through mechanisms distinct from its anti-aggregation effects, suggesting additional pharmacological benefits not fully leveraged in its original structure [7]. The trans-Ticlopidine-MP derivative was specifically engineered to amplify MP suppression through enhanced interaction with signaling pathways downstream of the P2Y12 receptor, particularly protein kinase C (PKC) and calcium mobilization pathways that regulate vesiculation [7]. This multi-modal activity represents a significant pharmacological advance over first-generation thienopyridines.

The derivative's molecular design specifically addresses receptor binding kinetics. While ticlopidine's active metabolite forms a single disulfide bond with extracellular cysteines of P2Y12, the trans-MP metabolite establishes additional binding contacts through its pyridine nitrogen and halogenated benzyl group [7]. This results in both increased binding affinity (lower IC50 for ADP-induced aggregation) and prolonged receptor occupancy. These improvements translate to stronger inhibition of platelet procoagulant activity and microparticle generation at equivalent concentrations compared to ticlopidine, offering potential clinical advantages in high-thrombotic-risk scenarios where platelet activation occurs through multiple pathways simultaneously [7].

Table 3: Pharmacological Advantages of trans-Ticlopidine-MP Derivative

Pharmacological PropertyTiclopidinetrans-Ticlopidine-MP DerivativeSignificance
CYP-dependent metabolismHigh (CYP2C19, 2B6)ReducedLess variable response across genotypes
Activation time2-3 hours<30 minutesFaster therapeutic onset
Platelet inhibition onset48-72 hours12-18 hoursCritical for acute settings
Microparticle inhibitionModerate (~40%)Significant (>75%)Broader antithrombotic protection
Receptor binding affinity (Kd)~150 nM~25 nMEnhanced target engagement
Active metabolite half-life<10 minutes~45 minutesMore sustained therapeutic effect

Appendix: Comprehensive Compound List

Properties

Product Name

trans-Ticlopidine-MP Derivative

Molecular Formula

C₂₃H₂₄ClNO₄S

Molecular Weight

445.96

Synonyms

(E)-2-[1-[(2-chlorophenyl)methyl]-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-3-piperidinylidene]acetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.